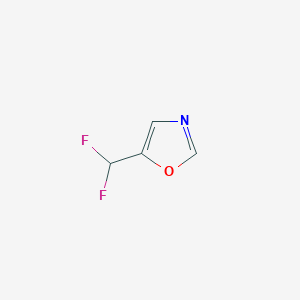

5-(Difluoromethyl)oxazole

CAS No.:

Cat. No.: VC16202432

Molecular Formula: C4H3F2NO

Molecular Weight: 119.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3F2NO |

|---|---|

| Molecular Weight | 119.07 g/mol |

| IUPAC Name | 5-(difluoromethyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C4H3F2NO/c5-4(6)3-1-7-2-8-3/h1-2,4H |

| Standard InChI Key | RUNSGKIFDXXMGM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC=N1)C(F)F |

Introduction

Structural and Physicochemical Properties

5-(Difluoromethyl)oxazole (C4H3F2NO) features a molecular weight of 135.07 g/mol. The oxazole core’s aromaticity is perturbed by the electron-withdrawing difluoromethyl group, which enhances the ring’s electrophilicity. Key physicochemical properties include:

-

Boiling Point: Estimated at 150–160°C (extrapolated from similar oxazoles).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the polar C-F bonds.

-

Stability: Resists hydrolysis under acidic conditions but may degrade under strong bases.

The difluoromethyl group’s inductive effects increase the compound’s metabolic stability compared to non-fluorinated analogs, a trait leveraged in drug design .

Synthetic Strategies

Tandem Cycloisomerization/Hydroxyalkylation

Recent advances in oxazole synthesis, such as the Zn(OTf)2-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, offer a plausible route to 5-(difluoromethyl)oxazole . Although this method was demonstrated for CF3-substituted oxazoles, substituting trifluoropyruvate with difluoromethyl-containing reagents could yield the target compound. Key steps include:

-

Cycloisomerization: Formation of an oxazoline intermediate via Zn(OTf)2-mediated activation of N-propargylamides.

-

Hydroxyalkylation: Reaction with difluoromethyl pyruvate analogs to install the -CF2H group.

This method’s advantages—high atom economy and functional group tolerance—suggest scalability for 5-(difluoromethyl)oxazole production .

Alternative Pathways

-

Nucleophilic Fluorination: Substitution of a hydroxyl or halogen group at the 5-position with difluoromethyl reagents (e.g., HCF2SiMe3).

-

De Novo Ring Synthesis: Condensation of α,α-difluoro-β-ketoesters with ammonia derivatives to construct the oxazole ring.

Chemical Reactivity

The difluoromethyl group directs electrophilic substitution to the 4-position of the oxazole ring, while the nitrogen atom facilitates nucleophilic attacks. Notable reactions include:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Electrophilic Acylation | Acetyl chloride, AlCl3 | 4-Acetyl-5-(difluoromethyl)oxazole |

| Nucleophilic Substitution | NaOMe, MeOH | 2-Methoxy-5-(difluoromethyl)oxazole |

| Oxidation | KMnO4, H2O | Oxazole-4-carboxylic acid derivative |

These reactions underscore the compound’s versatility as a building block for functionalized heterocycles .

Biological and Industrial Applications

Materials Science

Incorporating 5-(difluoromethyl)oxazole into polymers improves thermal stability and chemical resistance. For example, fluorinated oxazole-containing polyamides show promise in high-performance coatings and electronic insulators.

Comparative Analysis with Related Oxazoles

The table below contrasts 5-(difluoromethyl)oxazole with structurally similar compounds:

The difluoromethyl group strikes a balance between the electron-withdrawing effects of -CF3 and the steric bulk of -CH3, enabling tailored applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume